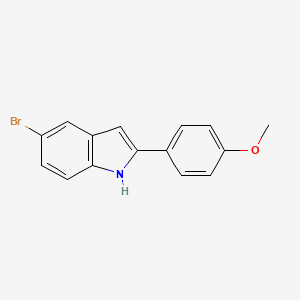
5-Bromo-2-(4-methoxyphenyl)-1H-indole
Vue d'ensemble
Description
“5-Bromo-2-(4-methoxyphenyl)-1H-indole” is a chemical compound. It has been mentioned in the context of crystal structure studies . The compound has a molecular formula of C17H15BrN2O2 .
Synthesis Analysis
The synthesis of a related compound, 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, has been described in a study . The process involved heating a mixture of 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, hydroxylamine hydrochloride, and pyridine in ethanol at 80°C for 5 hours .Molecular Structure Analysis
The crystal structure of a related compound, 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.4197(9) Å, b = 7.5423(5) Å, c = 14.9602(9) Å, and β = 114.665(2)° .Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-2-(4-methoxyphenyl)-1H-indole” are not mentioned in the search results, the compound could potentially participate in various organic reactions, such as Suzuki cross-coupling reactions .Applications De Recherche Scientifique
Alzheimer's Disease Treatment
5-Bromo-2-(4-methoxyphenyl)-1H-indole derivatives have been explored for their potential in treating cognitive disorders like Alzheimer's disease. For instance, a derivative, SUVN-502, has shown high affinity and selectivity for the serotonin 6 (5-HT6) receptor, a promising target for Alzheimer's treatment. The compound demonstrates robust preclinical efficacy, especially in combination with other Alzheimer's drugs, suggesting a potential role in enhancing cognitive functions (Nirogi et al., 2017).
Anticancer Activity
Indole derivatives, including those with a 5-bromo-2-(4-methoxyphenyl) structure, have been investigated for their anticancer properties. A study synthesized a series of these compounds and tested their cytotoxicity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, suggesting a potential application in cancer therapy (Kumar et al., 2010).
Chemical Reactions and Transformations
These compounds have been used in studying various chemical reactions and transformations. For example, a study focused on the reaction of brominated benzolactone/lactam with certain reagents, providing insights into reaction mechanisms involving brominated indoles (Kammel et al., 2015).
Antibacterial Activity
5-Bromo-2-(4-methoxyphenyl)-1H-indole derivatives have shown potential in antibacterial applications. A study on brominated tryptophan alkaloids derived from marine sponges found that these compounds inhibit the growth of bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIPPVLCMMJSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653177 | |
| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851530-48-8 | |
| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




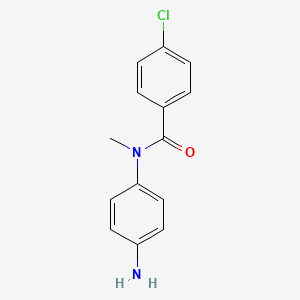
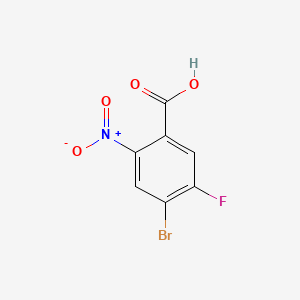

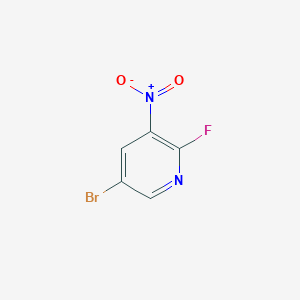
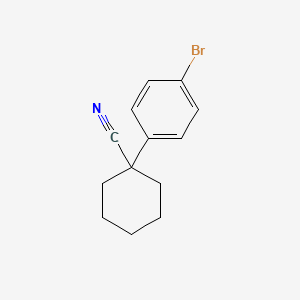
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)
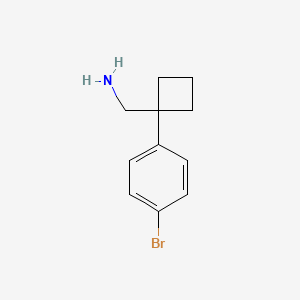
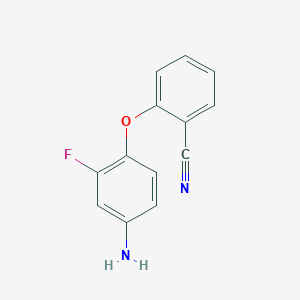
![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)
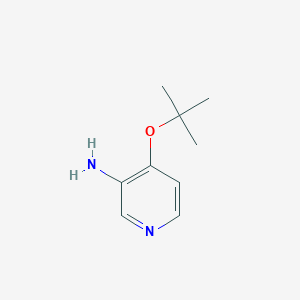
![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)
![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)